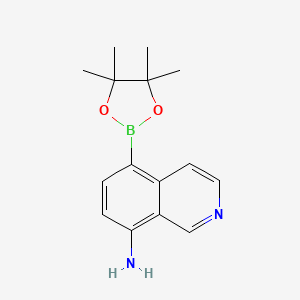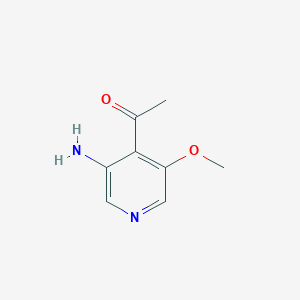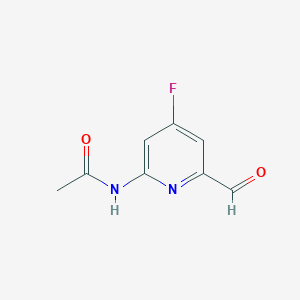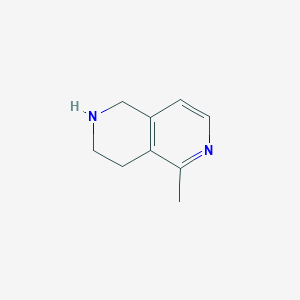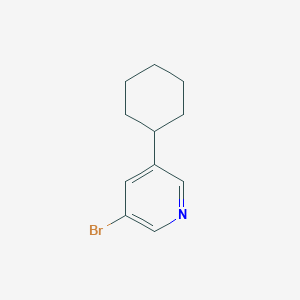
3-Bromo-5-cyclohexylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-cyclohexylpyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the third position and a cyclohexyl group attached to the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexylpyridine typically involves the bromination of 5-cyclohexylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-cyclohexylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-cyclohexylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include 3-amino-5-cyclohexylpyridine, 3-thio-5-cyclohexylpyridine, and 3-alkoxy-5-cyclohexylpyridine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 5-cyclohexylpyridine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-cyclohexylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used to study the effects of brominated pyridines on cellular processes. It can be used as a probe to investigate the interactions of brominated compounds with biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-cyclohexylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
3-Bromopyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
5-Cyclohexylpyridine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3-Bromo-5-hydroxypyridine: Contains a hydroxyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-5-cyclohexylpyridine is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1209459-48-2 |
|---|---|
Fórmula molecular |
C11H14BrN |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
3-bromo-5-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clave InChI |
GKIAJCAULUPYJH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











